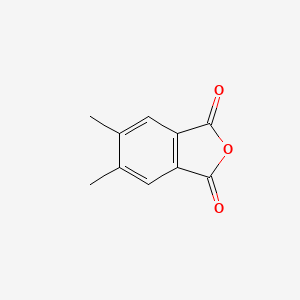

5,6-Dimethyl-2-benzofuran-1,3-dione

Beschreibung

5,6-Dimethyl-2-benzofuran-1,3-dione (CAS: 5999-20-2) is a bicyclic aromatic compound with the molecular formula C₁₀H₈O₃ and an average molecular mass of 176.17 g/mol. It features a benzofuran core substituted with methyl groups at positions 5 and 6, and two ketone groups at positions 1 and 2. Key physicochemical properties include a density of 1.303 g/cm³, a melting point of 174.9°C, and a boiling point of 354.8°C at atmospheric pressure . This compound serves as a precursor in synthesizing bioactive derivatives, particularly isoindoline-1,3-diones, under base-free conditions .

Eigenschaften

IUPAC Name |

5,6-dimethyl-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-5-3-7-8(4-6(5)2)10(12)13-9(7)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQYISATYUYSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975408 | |

| Record name | 5,6-Dimethyl-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5999-20-2 | |

| Record name | 1, 5,6-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1, 5,6-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dimethyl-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis from 5,6-Dimethyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione

One of the primary synthetic routes involves the oxidation and cyclization of 5,6-dimethyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione. The reaction conditions typically include heating with sulfur in various solvents at temperatures between 210°C and 230°C for approximately 2.5 hours. This method yields the target compound with a reported yield of about 68%.

| Parameter | Details |

|---|---|

| Starting Material | 5,6-Dimethyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione |

| Reagents | Sulfur |

| Solvent | Various solvents (not specified) |

| Temperature | 210 - 230 °C |

| Reaction Time | 2.5 hours |

| Yield | 68% |

This method is referenced in the work of Hennige et al. (1988), which provides detailed experimental conditions and characterization of the product.

Thermal Condensation of 4,5-Dimethylphthalic Acid or Anhydride

Another approach involves the thermal condensation of 4,5-dimethylphthalic acid or its anhydride derivatives. This method is analogous to the preparation of related benzofuran derivatives and involves heating the phthalic acid or anhydride under controlled conditions to induce cyclization and dehydration, forming the benzofuran-1,3-dione structure.

- The reaction typically requires elevated temperatures and may involve the use of acidic catalysts or dehydrating agents to facilitate ring closure.

- The product is isolated by precipitation or filtration after cooling.

- Purification may involve recrystallization or washing with solvents to remove impurities.

While specific detailed protocols for 5,6-dimethyl derivatives are less commonly reported, this general approach is well-established for related compounds and can be adapted accordingly.

Alternative Synthetic Routes and Considerations

- Some patents and literature describe related processes for benzofuran derivatives involving condensation reactions with resorcinol or other phenolic compounds, but these are more relevant to substituted fluoresceins rather than the direct synthesis of this compound.

- Scale-up challenges have been noted in related benzofuran syntheses, where the reaction mixture solidifies, complicating product recovery. Strategies such as quenching with solvents to precipitate the product and controlled temperature management during isolation are critical for efficient processing.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Oxidation of tetrahydroisobenzofuran-1,3-dione | 5,6-Dimethyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione | Sulfur, 210-230°C, 2.5 h | 68 | Well-documented, moderate yield |

| Thermal condensation | 4,5-Dimethylphthalic acid or anhydride | Heat, acidic catalyst (optional) | Not specified | Common approach for benzofuran derivatives |

| Related condensation (patent methods) | 4-nitrophthalic acid/anhydride (analogous systems) | Methanesulphonic acid, controlled quenching | Not specified | Highlights scale-up and isolation challenges |

Research Findings and Notes

- The oxidation method using sulfur is a classical and reliable approach with moderate yield and straightforward reaction conditions.

- Thermal condensation methods require careful temperature control to avoid decomposition and ensure product purity.

- Scale-up of these reactions demands attention to product isolation techniques to prevent solidification issues that complicate recovery.

- Analytical methods such as NMR, HPLC, and crystallography are used to confirm the structure and purity of the synthesized compound.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dimethyl-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the dione functional group into hydroxyl groups.

Substitution: The methyl groups at the 5 and 6 positions can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated derivatives , substituted benzofurans , and oxidized products that can be further utilized in different chemical applications .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that 5,6-Dimethyl-2-benzofuran-1,3-dione exhibits potential antimicrobial activity against various bacterial and fungal strains. Studies have shown varying degrees of effectiveness, suggesting that further investigation is essential to confirm its efficacy and elucidate the mechanisms of action involved in its antimicrobial properties .

Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties, particularly its ability to scavenge free radicals. This activity could offer protective benefits against oxidative stress-related conditions . However, comprehensive studies are required to fully understand its antioxidant capabilities.

Applications in Various Fields

This compound has been explored for applications in several domains:

Case Studies

- Antimicrobial Studies : A study published in RSC Advances examined the antimicrobial effects of various benzofuran derivatives including this compound. The results indicated significant activity against specific bacterial strains, warranting further exploration into its potential as a therapeutic agent .

- Antioxidant Research : Another study focused on the radical scavenging abilities of this compound compared to other known antioxidants. The findings suggested that while this compound shows promise, it requires more extensive testing to establish its efficacy definitively .

Wirkmechanismus

The mechanism of action of 5,6-Dimethyl-2-benzofuran-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or modulate signaling pathways involved in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of 5,6-Dimethyl-2-benzofuran-1,3-dione and Related Compounds

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Key Applications/Activities | Synthesis Method |

|---|---|---|---|---|---|

| This compound | Benzofuran | 5,6-dimethyl; 1,3-dione | 176.17 | Precursor for isoindoline derivatives | Base-free amine functionalization |

| Isoindoline-1,3-dione derivatives | Isoindoline | Varied amine substituents | ~250–350 | Antioxidant, cytotoxicity (HeLa cells) | Derived from benzofuran-1,3-dione |

| trans-Hexahydroisobenzofuran-1,3-dione | Saturated benzofuran | Hexahydro modification | 168.19 | Industrial polymer intermediates | Hydrogenation of aromatic precursors |

| Piperazine-2,3-dione derivatives | Piperazine | 1,4-disubstituted aryl groups | ~350–450 | Anthelmintic (vs. parasites) | Reductive alkylation + oxalate reaction |

| 5,5-Dimethylcyclohexane-1,3-dione | Cyclohexane | 5,5-dimethyl; 1,3-dione | 154.16 | Furan glycoside synthesis | InCl₃-catalyzed aldose reactions |

| 5,6-Methylenedioxy-1-benzofuran | Benzofuran | Methylenedioxy bridge | 192.17 | Crystallography studies | Sulfinyl-substitution reactions |

Detailed Comparative Insights

Isoindoline-1,3-dione Derivatives

Derived from this compound via amine functionalization, these compounds exhibit enhanced bioactivity. For example, compound 3e demonstrated superior antioxidant activity (IC₅₀: 12.5 µM in DPPH assay) and cytotoxicity against HeLa cells (IC₅₀: 18.7 µM) compared to parent precursors . The isoindoline core increases planarity, enhancing binding to caspase-3 in molecular docking studies.

trans-Hexahydroisobenzofuran-1,3-dione

This saturated analogue lacks aromaticity, reducing reactivity in electrophilic substitutions but improving stability in polymer applications. Its hexahydro structure (CAS: 71749-03-6) is critical in producing heat-resistant resins, contrasting with the aromatic precursor’s role in pharmaceuticals .

Piperazine-2,3-dione Derivatives

Unlike the benzofuran backbone, piperazine derivatives feature a nitrogen-rich six-membered ring. Compounds like 2a-i showed 80–90% inhibition of Fasciola hepatica at 100 µM, attributed to increased lipophilicity (ClogP: 2.5–4.0 vs. 1.5 for benzofuran-dione) .

5,5-Dimethylcyclohexane-1,3-dione

This cycloaliphatic dione reacts with aldoses to form tetrahydrobenzofuranyl glycosides, whereas this compound forms isoindolines. The cyclohexane ring’s flexibility facilitates glycoside formation in InCl₃-catalyzed reactions .

5,6-Methylenedioxy-1-benzofuran Derivatives

Structural analogs like 3-ethylsulfinyl-2-(3-fluorophenyl)-5,6-methylenedioxy-1-benzofuran prioritize crystallographic stability due to the methylenedioxy bridge, which enhances π-stacking interactions absent in dimethyl-substituted variants .

Biologische Aktivität

5,6-Dimethyl-2-benzofuran-1,3-dione, also known as 5,6-DMBF, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a benzofuran core with two methyl groups at positions 5 and 6. The compound's structure contributes to its unique biological activities, particularly in relation to its interaction with various biological targets.

Synthesis

The synthesis of 5,6-DMBF can be achieved through several methods. One notable approach involves the rearrangement of 6,7-dimethyl-2,3-dicyano-1,4-naphthoquinone into 5,6-DMBF. This transformation highlights the versatility of benzofuran derivatives in synthetic organic chemistry .

Antioxidant Activity

5,6-DMBF exhibits significant antioxidant properties. In vitro studies have demonstrated that the compound can scavenge free radicals effectively. For instance, it showed a high capacity to reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.

Anticancer Properties

Research indicates that 5,6-DMBF possesses anticancer activity against multiple cancer cell lines. A study reported that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . The following table summarizes key findings from various studies on the anticancer effects of 5,6-DMBF:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 15 | Induction of apoptosis | |

| HeLa | 10 | Caspase activation | |

| A549 (Lung) | 12 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its antioxidant and anticancer properties, 5,6-DMBF has shown promise as an anti-inflammatory agent. Studies have demonstrated that it can inhibit pro-inflammatory cytokines in macrophage models. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

-

Study on Breast Cancer Cells :

A detailed investigation into the effects of 5,6-DMBF on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after exposure to concentrations above 10 µM. -

Neuroprotective Effects :

Another study explored the neuroprotective effects of 5,6-DMBF in BV-2 microglial cells. The results indicated that the compound significantly reduced neuroinflammation markers and protected neuronal cells from oxidative damage at low micromolar concentrations .

Future Directions

Given its diverse biological activities, further research is warranted to explore the mechanisms underlying these effects. Potential areas for future investigation include:

- Mechanistic Studies : Understanding how 5,6-DMBF interacts with specific molecular targets.

- In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models.

- Formulation Development : Exploring delivery methods to enhance bioavailability and therapeutic effectiveness.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols when handling 5,6-Dimethyl-2-benzofuran-1,3-dione in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Use dry sand, dry powder, or alcohol-resistant foam for fire suppression, as combustion may release toxic gases like CO. Ensure proper ventilation during spills and avoid direct contact with skin or eyes .

Q. What spectroscopic methods are commonly employed for structural elucidation of this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Compare experimental peaks (e.g., carbonyl stretches near 1770 cm⁻¹) with digitized reference spectra from prism/grating spectrometers. Resolution should be ≤4 cm⁻¹ for accurate comparisons .

- Mass Spectrometry : Use high-resolution MS to confirm the molecular ion peak at m/z 162.032 (C₉H₆O₃) and fragmentation patterns .

- NMR : Analyze substituent effects (e.g., methyl groups at positions 5 and 6) on chemical shifts in ¹H/¹³C spectra.

Q. What are the standard synthetic routes for preparing this compound?

- Methodological Answer : A validated protocol involves:

- Step 1 : Reacting 4-bromo-3-(3,5-dimethoxyphenyl)-6-methoxybenzofuran with BBr₃ in dichloromethane (DCM) at -78°C to demethylate methoxy groups.

- Step 2 : Allowing gradual warming to room temperature over 18 hours to yield the diol intermediate, followed by oxidation to the dione . Alternative routes include Diels-Alder reactions using cyclopentadiene and quinones under controlled conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound under varying catalytic conditions?

- Methodological Answer :

- Variable Screening : Systematically test catalysts (e.g., Lewis acids like AlCl₃), solvents (polar vs. nonpolar), and temperatures. For example, BBr₃ in DCM at cryogenic temperatures minimizes side reactions .

- Kinetic Analysis : Use in-situ monitoring (e.g., FTIR or HPLC) to track intermediate formation and adjust reaction time. Prolonged stirring (>18 hours) may improve conversion rates .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate IR, NMR, and MS data with computational models (e.g., DFT calculations for vibrational modes or chemical shifts). Discrepancies in carbonyl stretching frequencies may arise from solvent effects or crystal packing, requiring experimental adjustments .

- Error Analysis : Quantify instrumental limitations (e.g., resolution thresholds in IR spectrometers) and recalibrate using certified reference materials .

Q. What mechanistic insights explain the regioselectivity observed in Diels-Alder reactions involving this compound?

- Methodological Answer :

- Electron-Deficient Dienophiles : The electron-withdrawing dione groups enhance reactivity toward electron-rich dienes (e.g., cyclopentadiene). Substituent effects (methyl groups at C5/C6) sterically hinder certain transition states, favoring endo selectivity .

- Computational Modeling : Use molecular orbital theory (e.g., frontier orbital analysis) to predict regiochemical outcomes. Compare with X-ray crystallographic data of adducts to validate mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.